molecular formula C23H31N3O4 B5553221 (3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No.: B5553221
M. Wt: 413.5 g/mol
InChI Key: MHYVVOYREOYGKL-VKDVSPNTSA-N
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Description

(3aR*,6S*)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-2-(2-piperidin-1-ylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.23145648 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Discovery and Optimization of Inhibitors : Research has led to the discovery of compounds like 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening using encoded library technology. These compounds, including variants like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, show robust effects on serum biomarkers and are suitable for study in various disease models (Thalji et al., 2013).

  • Synthesis of Isoindoles and Derivatives : Research has focused on the synthesis of 8,10a-epoxypyrido[2,1-a]isoindoles and their 7-carboxylic acids from 2,6-difuryl-substituted piperidin-4-ones, demonstrating high levels of regio- and stereoselectivity. These compounds can be synthesized under mild conditions, suggesting potential for diverse applications in chemical synthesis (Zubkov et al., 2009).

  • Antimicrobial Activity of Derivatives : Compounds like ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates have been synthesized and evaluated for their antimicrobial activity. Such compounds, especially when synthesized as Mannich bases, have shown good activity against microorganisms, indicating their potential in developing new antimicrobial agents (Fandaklı et al., 2012).

  • Polyamides Containing Heterocyclic Compounds : There's been research into synthesizing polyamides containing various heterocyclic compounds, like uracil and adenine, as side groups. These polyamides have potential applications in material science and biotechnology due to their unique properties and solubility in various solvents (Hattori & Kinoshita, 1979).

  • Ligands for 5-HT7 Receptors : Studies have synthesized piperazin-1-yl substituted unfused heterobiaryls as ligands of the 5-HT7 receptors. This research contributes to understanding the structural features affecting the binding affinity of these compounds, which is vital in the development of new therapeutic agents for various neurological disorders (Strekowski et al., 2016).

Properties

IUPAC Name

(1R,7S)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-3-(2-piperidin-1-ylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-16-6-7-17(29-16)14-24(2)21(27)19-18-8-9-23(30-18)15-26(22(28)20(19)23)13-12-25-10-4-3-5-11-25/h6-9,18-20H,3-5,10-15H2,1-2H3/t18-,19?,20?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYVVOYREOYGKL-VKDVSPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCN5CCCCC5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCN5CCCCC5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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